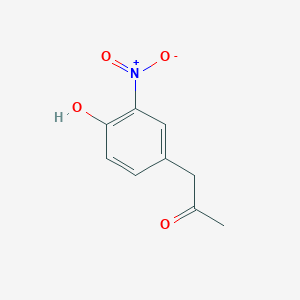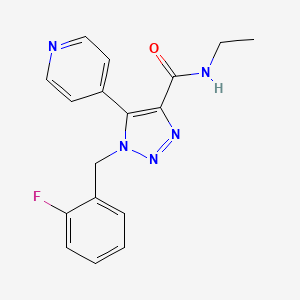![molecular formula C9H13BrO B2476032 1-Bromobicyclo[3.3.1]nonan-3-one CAS No. 66077-98-3](/img/structure/B2476032.png)
1-Bromobicyclo[3.3.1]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromobicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C9H13BrO . It is a derivative of bicyclo[3.3.1]nonane, a class of compounds that have been found to possess several biological activities .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.11 . Its melting point is between 82-86 degrees Celsius .Applications De Recherche Scientifique
Chimiothérapie anticancéreuse
La 1-Bromobicyclo[3.3.1]nonan-3-one est un composant clé dans la construction de bicyclo[3.3.1]nonanes diversement fonctionnalisés et biologiquement actifs . Ces composés ont montré un potentiel dans le développement de chimiothérapies anticancéreuses . La partie bicyclo[3.3.1]nonane est prédominante dans la plupart des produits naturels biologiquement actifs en raison de ses caractéristiques exceptionnelles .
Catalyse asymétrique
Les dérivés du bicyclo[3.3.1]nonane sont attrayants pour les chercheurs pour une utilisation en catalyse asymétrique . La catalyse asymétrique est un processus qui utilise un catalyseur chiral pour convertir des réactifs symétriques en produits asymétriques, qui sont des molécules ayant une image miroir non superposable.
Récepteurs d'ions
Les dérivés du bicyclo[3.3.1]nonane ont des applications réussies en tant que récepteurs d'ions . Les récepteurs d'ions sont des molécules capables de lier des ions, ce qui permet de les détecter ou de les extraire.
Métallocycles
Les métallocycles sont des composés cycliques qui contiennent un ou plusieurs atomes métalliques dans le cycle. Les dérivés du bicyclo[3.3.1]nonane ont été utilisés dans la construction de métallocycles .
Pinces moléculaires
Les pinces moléculaires sont un type de molécule hôte qui peut maintenir des molécules invitées entre ses deux bras. Les dérivés du bicyclo[3.3.1]nonane ont été utilisés pour créer des pinces moléculaires .
Études conformationnelles
La this compound et ses dérivés ont été utilisés dans des études étudiant l'énergie relative de deux conformères à la plus faible contrainte . Cette recherche est importante pour comprendre le comportement des molécules et la manière dont elles interagissent les unes avec les autres.
Synthèse du bicyclo[3.3.1]nonan-2-ène
La this compound a été utilisée dans la préparation du bicyclo[3.3.1]nonan-2-ène . Ce composé pourrait avoir des applications potentielles dans diverses réactions chimiques.
Études cristallographiques
Les structures cristallines de dérivés insaturés du bicyclo[3.3.1]nonane, y compris la this compound, ont été étudiées . Ces études aident à comprendre les interactions intermoléculaires dans ces composés .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities .
Mode of Action
The exact mode of action of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives interact with their targets through hydrogen bonds . The bromine atoms in 1-Bromobicyclo[3.3.1]nonan-3-one have significant halogen-halogen interactions .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds . For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation were key steps for synthesizing the bicyclo[3.3.1]nonan-9-one cores of garsubellin A, hyperforin, guttiferone A, and hypersampsone F .
Result of Action
The molecular and cellular effects of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromobicyclo[33It’s known that the hydrogen bonds in the bicyclo[331]nonane derivatives, including 1-Bromobicyclo[331]nonan-3-one, are significant for the overall structure . This suggests that environmental factors affecting hydrogen bonding could influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-bromobicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRGUYAQFPXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
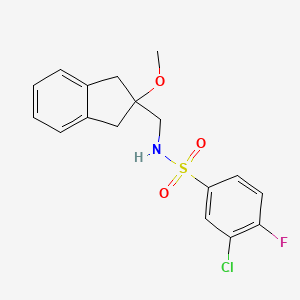
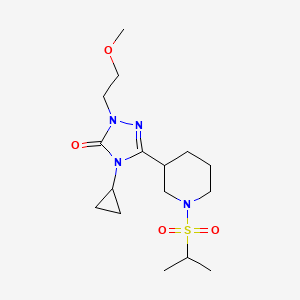
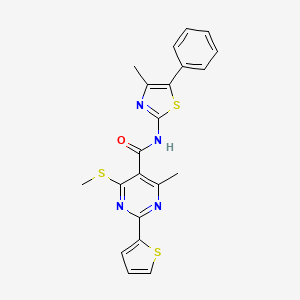
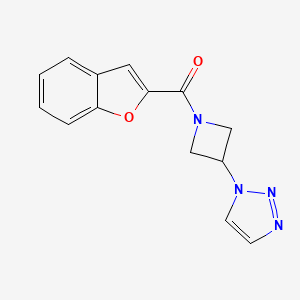
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2475960.png)


![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)



![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)
